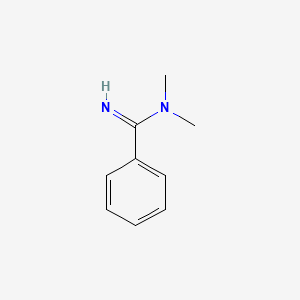
1-Methylcyclohepta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylcyclohepta-1,3-diene is an organic compound belonging to the class of conjugated dienes. It features a seven-membered ring with two double bonds and a methyl group attached to one of the carbon atoms. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylcyclohepta-1,3-diene can be synthesized through several methods. One common approach involves the cycloaddition of simple allyl cations to conjugated dienes. For instance, the reaction of 2-methylallyl iodide with cyclohexa-1,3-diene in the presence of silver trifluoroacetate and isopentane at -78°C yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diene synthesis, such as the use of transition metal catalysts and stereoselective synthesis, are likely employed to achieve high yields and purity .
化学反応の分析
Types of Reactions: 1-Methylcyclohepta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, forming 1,2 and 1,4 addition products depending on the reaction conditions.
Cycloaddition: It can also undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex cyclic structures.
Common Reagents and Conditions:
Electrophilic Addition: Reagents like hydrogen halides (e.g., HBr) are commonly used under controlled temperatures to achieve specific addition products.
Cycloaddition: Reagents such as dienophiles and catalysts like silver trifluoroacetate are used to facilitate the reaction.
Major Products:
科学的研究の応用
1-Methylcyclohepta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to be used in studies of molecular interactions and enzyme mechanisms.
Medicine: Research into its potential medicinal properties, such as its role in drug synthesis, is ongoing.
Industry: It is employed in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-Methylcyclohepta-1,3-diene involves its reactivity as a conjugated diene. The compound can form stable carbocation intermediates during electrophilic addition reactions, which are stabilized by resonance . This stability allows for the formation of various addition products depending on the reaction conditions .
類似化合物との比較
5-Methylcyclopenta-1,3-diene: This compound has a five-membered ring with similar conjugated diene properties.
7-Methylcyclohepta-1,3,5-triene: This compound features a seven-membered ring with three double bonds, offering different reactivity and stability.
Uniqueness: 1-Methylcyclohepta-1,3-diene is unique due to its seven-membered ring structure, which provides distinct reactivity patterns compared to smaller or larger ring systems. Its ability to participate in both electrophilic addition and cycloaddition reactions makes it a versatile compound in organic synthesis .
特性
CAS番号 |
14947-22-9 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
1-methylcyclohepta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |
InChIキー |
JBHANEICNSHPTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
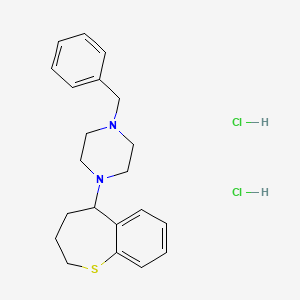

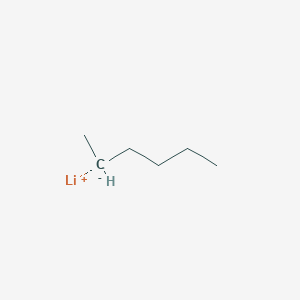
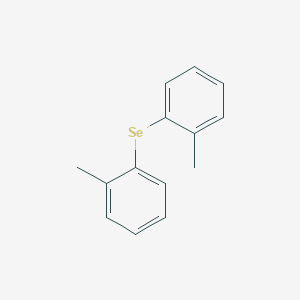
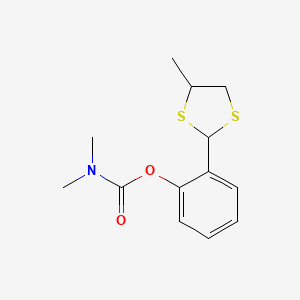

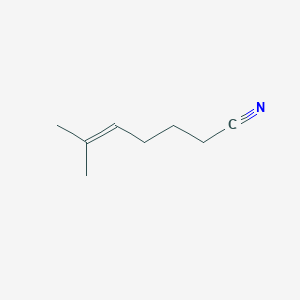
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
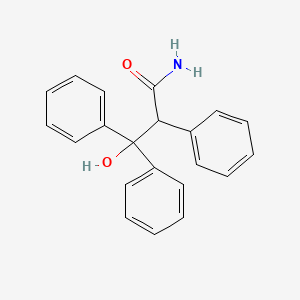
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
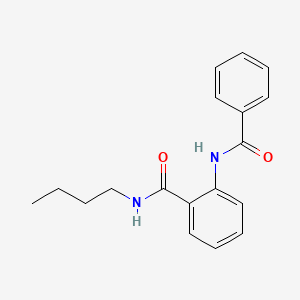
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
